

evaluation of the genotoxicity of dihydrocarvyl acetate through read-across methods

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Evaluating the Genotoxicity of Dihydrocarvyl Acetate: A Read-Across Approach

A Comparative Guide for Researchers and Drug Development Professionals

Dihydrocarvyl acetate, a flavoring and fragrance ingredient, lacks extensive public data on its genotoxic potential. This guide provides a comparative analysis of its predicted genotoxicity using a read-across methodology. This approach leverages data from structurally and metabolically similar compounds to infer the toxicological profile of a data-poor substance. For dihydrocarvyl acetate, the primary analogues selected for this assessment are carvone, d-limonene, and dihydrocarveol.

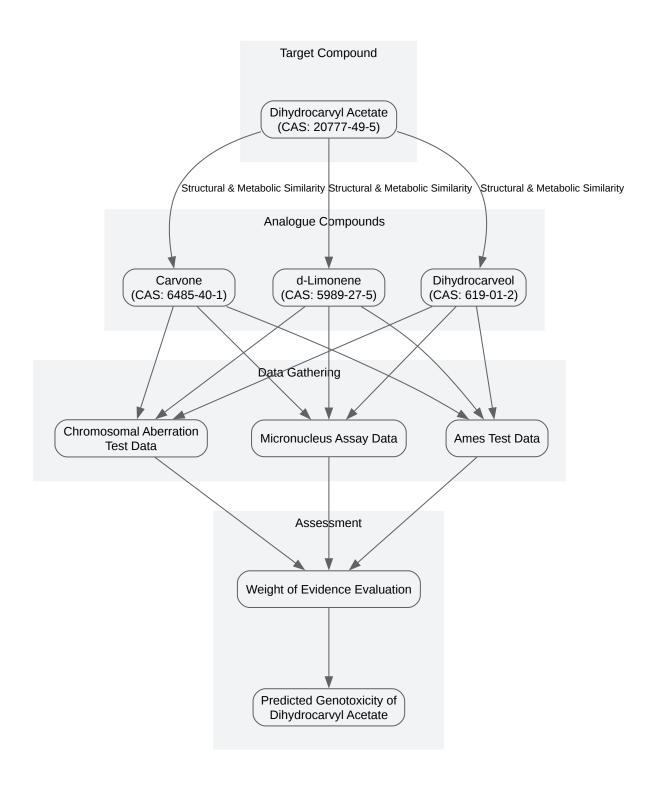
The read-across hypothesis is based on the structural similarity of these p-menthane derived monoterpenoids and their likely shared metabolic pathways. Dihydrocarvyl acetate is an ester of dihydrocarveol and is expected to be hydrolyzed to dihydrocarveol and acetic acid in the body. Dihydrocarveol, in turn, is structurally related to carvone and limonene. The genotoxicity of these analogues has been evaluated in various assays, and the collective evidence suggests a lack of genotoxic concern.

Read-Across Workflow

The read-across approach for assessing the genotoxicity of dihydrocarvyl acetate follows a structured workflow. This involves identifying the target compound, selecting suitable



analogues based on structural and metabolic similarities, gathering available genotoxicity data for the analogues, and then making a data-driven assessment for the target compound.





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Caption: Read-across workflow for dihydrocarvyl acetate genotoxicity assessment.

Comparative Genotoxicity Data of Analogues

The following tables summarize the available genotoxicity data for the selected analogues of dihydrocarvyl acetate. The data is compiled from various sources, including safety assessments by regulatory bodies and scientific literature. While specific quantitative results from original studies are often not publicly detailed, the conclusions of these assessments provide a strong basis for the read-across evaluation.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data

| Compound | Strains | Metabolic Activation (S9) | Result | Conclusion |
|----------------|--|------------------------------|----------|--|
| Carvone | S. typhimurium TA98, TA100, TA1535, TA1537 | With and Without | Negative | Non-mutagenic |
| d-Limonene | S. typhimurium TA98, TA100, TA1535, TA1537 | With and Without | Negative | Non- mutagenic[1][2] |
| Dihydrocarveol | Data not publicly available | - | - | Predicted non- mutagenic based on structural alerts |

Table 2: In Vitro Micronucleus Assay Data



| Compound | Cell Line | Metabolic Activation (S9) | Result | Conclusion |
|----------------|---|------------------------------|----------|--|
| Carvone | Human Lymphocytes | With and Without | Negative | Not clastogenic or aneugenic |
| d-Limonene | Chinese Hamster Ovary (CHO) cells | With and Without | Negative | Not clastogenic or aneugenic[3] |
| Dihydrocarveol | Data not publicly available | - | - | Predicted not clastogenic or aneugenic |

Table 3: In Vitro Chromosomal Aberration Assay Data

| Compound | Cell Line | Metabolic Activation (S9) | Result | Conclusion |
|----------------|---|------------------------------|----------|---------------------------|
| Carvone | Chinese Hamster Ovary (CHO) cells | With and Without | Negative | Not clastogenic |
| d-Limonene | Chinese Hamster Ovary (CHO) cells | With and Without | Negative | Not clastogenic |
| Dihydrocarveol | Data not publicly available | - | - | Predicted not clastogenic |

Based on the consistently negative results for carvone and d-limonene across a battery of genotoxicity tests, and the predicted lack of genotoxicity for dihydrocarveol, it is concluded that dihydrocarvyl acetate is not expected to be genotoxic. The Research Institute for Fragrance Materials (RIFM) has also concluded that dihydrocarvyl acetate is not expected to be genotoxic based on read-across to dihydrocarveol and acetic acid[4].

Experimental Protocols



Detailed methodologies for the key genotoxicity assays are crucial for the interpretation of results. The following are generalized protocols based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD471

- Strains: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) are used to detect point mutations.
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.
- Procedure: The test substance, bacterial culture, and S9 mix (or buffer) are combined in molten top agar and poured onto minimal glucose agar plates.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (his+ or trp+) is counted. A substance is considered mutagenic if it produces a dose-related increase in revertant colonies.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

- Cell Lines: Human peripheral blood lymphocytes or established cell lines like CHO or TK6 are used.
- Treatment: Cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) and long (1.5-2 normal cell cycles) duration, with and without S9 mix for the short treatment.
- Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
- Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain.



 Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

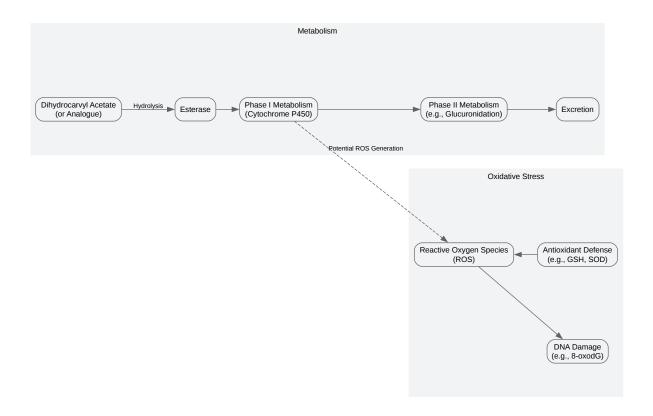
In Vitro Mammalian Chromosomal Aberration Test - OECD 473

- Cell Cultures: Similar to the micronucleus test, human lymphocytes or cell lines like CHO are used.
- Exposure: Cultures are treated with the test substance at various concentrations, with and without S9 mix.
- Metaphase Arrest: A metaphase-arresting agent (e.g., colcemid) is added to accumulate cells in metaphase.
- Chromosome Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
- Scoring: Metaphase spreads are analyzed for structural chromosomal aberrations (e.g., breaks, exchanges). A significant, dose-dependent increase in aberrant cells indicates clastogenicity.

Potential Signaling Pathways

The metabolism of terpenoids like dihydrocarvyl acetate and its analogues can influence their genotoxic potential. The primary metabolic pathway involves cytochrome P450-mediated oxidation. While this is primarily a detoxification pathway, it can sometimes lead to the formation of reactive intermediates. An imbalance in the production of reactive oxygen species (ROS) and the cell's antioxidant capacity can lead to oxidative stress, which in turn can cause DNA damage.





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Caption: Metabolic activation and potential for oxidative stress.

In conclusion, the available data on structurally and metabolically related compounds strongly suggest that dihydrocarvyl acetate is not genotoxic. The read-across approach, supported by a weight of evidence from multiple assays on its analogues, provides a scientifically robust basis for this conclusion in the absence of direct experimental data.

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